3,5-Difluoropyridin-4-amine
Overview
Description
3,5-Difluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2. It is characterized by the presence of two fluorine atoms at the 3rd and 5th positions and an amino group at the 4th position of the pyridine ring.
Scientific Research Applications
3,5-Difluoropyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the selective fluorination of 4-aminopyridine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound in significant quantities, making it accessible for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoropyridin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines
- Nitro derivatives
- Amine derivatives
- Coupled products with various electrophiles
Mechanism of Action
The mechanism of action of 3,5-Difluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Amino-3,5-dichloropyridine
- 3,5-Difluoro-4-methylpyridine
- 3,5-Difluoro-4-nitropyridine
Comparison: Compared to its analogs, 3,5-Difluoropyridin-4-amine exhibits unique properties due to the presence of fluorine atoms. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target molecules. These characteristics make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,5-difluoropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAOYJHUAQFFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372209 | |
Record name | 3,5-Difluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159783-22-9 | |
Record name | 3,5-Difluoro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159783-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159783-22-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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